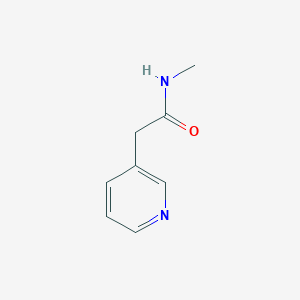

N-甲基-2-(吡啶-3-基)乙酰胺

描述

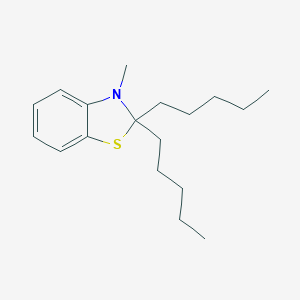

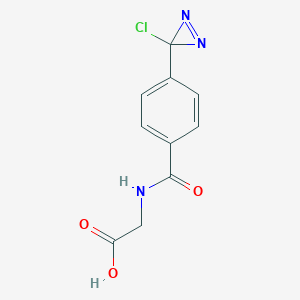

what is 'N-Methyl-2-pyridin-3-ylacetamide'? N-Methyl-2-pyridin-3-ylacetamide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a white solid that is soluble in many organic solvents and has a strong odor. the use of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is an organic compound used in a variety of applications. It is used as a reagent in the synthesis of a number of pharmaceuticals and other organic compounds, as well as a catalyst in the production of polymers. It is also used as a corrosion inhibitor in some metalworking fluids, and as a cross-linking agent in the production of urethanes. Additionally, it is used in the manufacture of dyes, pigments, and other organic compounds. the chemistry of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is an organic compound composed of a nitrogen atom attached to a methyl group, two pyridine rings, and an acetamide group. It is a white crystalline solid that is soluble in most organic solvents. The nitrogen atom in N-Methyl-2-pyridin-3-ylacetamide is bonded to the methyl group, two pyridine rings, and the acetamide group. The nitrogen atom is sp3 hybridized, meaning that it has four sp3 hybrid orbitals that are arranged in a tetrahedral shape. The nitrogen atom is also the source of the compound's basicity, which is due to the presence of a lone pair of electrons on the nitrogen atom. The two pyridine rings are aromatic, meaning that they are composed of six carbon atoms arranged in a hexagonal shape. The pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a carbonyl group (C=O) attached to an amine group (-NH2). The carbonyl group is a polar functional group that is responsible for the compound's solubility in organic solvents. The amine group is a basic functional group that is responsible for the compound's basicity. In summary, N-Methyl-2-pyridin-3-ylacetamide is an organic compound composed of a nitrogen atom bonded to a methyl group, two pyridine rings, and an acetamide group. The nitrogen atom is sp3 hybridized and is the source of the compound's basicity. The two pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a polar carbonyl group and a basic amine group. the biochemical/physical effects of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is a synthetic compound found in a variety of products, including some pharmaceuticals and pesticides. It has been studied for its potential to act as an anti-inflammatory, antifungal, and antiviral agent. Biochemically, N-Methyl-2-pyridin-3-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. This inhibition can lead to reduced inflammation and pain. Physically, N-Methyl-2-pyridin-3-ylacetamide has been shown to have some antifungal activity, which can help to protect against fungal infections. It has also been shown to inhibit the replication of some viruses, which can help to reduce the severity of viral infections. the benefits of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide has a variety of potential benefits: 1. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, it can help to maintain higher levels of acetylcholine in the brain, which can improve cognitive function. 2. It has been found to have anticonvulsant properties, which may be useful in treating certain types of seizures. 3. It has also been studied as a potential treatment for depression, as it has been shown to increase the levels of serotonin in the brain. 4. It has also been studied for its potential to treat Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaque in the brain, which is a hallmark of the disease. 5. Finally, it has been found to have anti-inflammatory properties, which may be beneficial in treating a variety of conditions. the related research of 'N-Methyl-2-pyridin-3-ylacetamide' 1. Synthesis and Characterization of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives: A Versatile Platform for Organic Chemistry. 2. N-Methyl-2-pyridin-3-ylacetamide as a Novel Building Block for the Synthesis of Heterocyclic Compounds. 3. Synthesis of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Anticancer Agents. 4. Synthesis and Biological Evaluation of N-Methyl-2-Pyridin-3-ylacetamide Derivatives as Potential Anticancer Agents. 5. Synthesis, Characterization and Antimicrobial Activity of N-Methyl-2-Pyridin-3-ylacetamide Derivatives. 6. Synthesis and Biological Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Inhibitors of Serine Hydrolase and Protease Enzymes. 9. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Antifungal Agents. 10. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Inhibitors of Enzyme-Mediated Pathways.

科学研究应用

药物开发

N-甲基-2-(吡啶-3-基)乙酰胺: 是一种在新型药物开发中显示出前景的化合物。其结构有利于与多种生物靶标结合,使其成为药物化学中有价值的支架。 该化合物已用于合成N-(吡啶-2-基)酰胺,这些酰胺因其多样的医药应用而重要,包括在具有重要生物学和治疗价值的分子中作为药效基团的作用 .

有机合成砌块

在有机化学中,N-甲基-2-(吡啶-3-基)乙酰胺充当通用的合成砌块。它可用于合成多种杂环化合物,这些化合物在生物活性分子的创造中至关重要。 这包括开发吡唑基分子杂化物,这些杂化物已显示出多种生物活性,如抗菌和抗增殖作用 .

作用机制

N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.

属性

IUPAC Name |

N-methyl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)